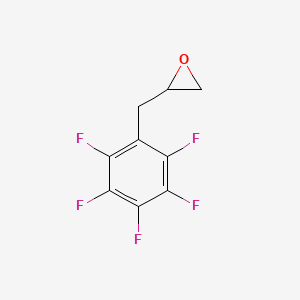

(2,3,4,5,6-Pentafluorobenzyl)oxirane

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, yielding compounds with remarkable properties and diverse applications. nih.gov The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart high thermal and chemical stability to fluorinated compounds. nih.gov This stability is highly valued in the development of robust materials, including fluoropolymers with applications as non-stick coatings, and chemically resistant materials. nih.gov

In the pharmaceutical and agrochemical industries, the introduction of fluorine atoms can significantly enhance a molecule's metabolic stability and bioactivity. nih.gov Furthermore, the unique electronic nature of fluorinated groups makes them valuable tools in synthetic chemistry. For example, the pentafluorobenzyl group is utilized as a derivatizing agent for sensitive analytical detection methods. nih.govresearchgate.net The development of fluorinated reagents and catalysts continues to be an active area of research, enabling new synthetic transformations. nih.gov

Overview of Oxirane Chemistry and the Unique Impact of Fluorine Substitution

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers characterized by significant ring strain. youtube.com This inherent strain makes them considerably more reactive than their acyclic ether counterparts, readily undergoing ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and water. chalmers.sechemicalbook.com These reactions can be catalyzed by either acids or bases, providing versatile pathways for the synthesis of more complex molecules and polymers. chemicalbook.com The standard synthesis of glycidyl (B131873) ethers, such as the target compound, often involves the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base or a phase-transfer catalyst. google.comchemicalbook.com

The substitution of fluorine onto the ether structure, as seen in (2,3,4,5,6-Pentafluorobenzyl)oxirane, has a profound impact on the molecule's reactivity and properties. The strongly electron-withdrawing nature of the pentafluorophenyl ring modifies the electron density of the entire molecule, influencing the reaction kinetics of the oxirane ring opening. Research on related fluorinated glycidyl ethers has demonstrated that the quantity and position of fluorine atoms can systematically alter the rates of reaction with nucleophiles. The use of fluoride (B91410) salts has also been explored as a catalytic method for promoting the synthesis of glycidyl ethers from alcohols and epoxy compounds. google.com

Research Trajectory and Current Landscape of this compound Studies

Research into fluorinated glycidyl ethers, including this compound, has primarily been driven by the pursuit of novel polymers with specialized surface properties. Early studies dating back to the 1970s investigated the preparation and wetting characteristics of poly(fluorinated aromatic glycidyl ethers), indicating a foundational interest in creating low-energy surfaces from these monomers. acs.org

A significant focus of research on glycidyl ethers is their ability to undergo ring-opening polymerization. Cationic polymerization is a common and effective method for converting oxirane monomers into high molecular weight polyethers. nih.govresearchgate.net This process is typically initiated by a cationic species, such as a Lewis acid or a protonic acid, which activates the oxirane ring towards nucleophilic attack by another monomer unit, leading to chain growth. nih.gov The synthesis of polymers from fluorinated monomers like this compound is expected to follow this pathway to produce fluorinated polyethers.

The current research landscape continues to build on this foundation, exploring the synthesis of well-defined fluoropolymers for advanced applications. While specific, recent studies focusing exclusively on this compound are not abundant in the literature, the broader field of fluorinated polymers remains highly active. The unique combination of a flexible polyether backbone and the rigid, hydrophobic, and lipophobic pentafluorobenzyl side chains suggests potential for creating materials with tailored thermal properties, chemical resistance, and specific surface interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3,4,5,6-pentafluorophenyl)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-5-4(1-3-2-15-3)6(11)8(13)9(14)7(5)12/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYZQFHWNNSAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5,6 Pentafluorobenzyl Oxirane

Precursor Synthesis and Functionalization Strategies

The initial phase in the synthesis of the target oxirane involves the preparation of a suitable olefinic precursor. This generally begins with the functionalization of a commercially available pentafluorobenzyl derivative to introduce a reactive handle, which is then used to construct the required C3 allyl unit.

Pentafluorobenzyl alcohol serves as a common and stable starting point. However, its hydroxyl group is a poor leaving group for direct carbon-carbon bond formation via nucleophilic substitution. youtube.com Therefore, a derivatization strategy is employed to convert the alcohol into a more reactive species. A standard and efficient method is its conversion to pentafluorobenzyl bromide. This transformation is typically achieved using reagents like phosphorus tribromide or hydrobromic acid.

Once formed, pentafluorobenzyl bromide becomes a potent electrophile. The bromine atom can be readily displaced by a variety of nucleophiles in an SN2 reaction. This reactivity is demonstrated in the synthesis of related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, where pentafluorobenzyl bromide reacts with N-hydroxyphthalimide. nih.gov This established reactivity provides a reliable foundation for the subsequent step in the synthesis of the epoxide precursor.

The key olefin precursor for (2,3,4,5,6-Pentafluorobenzyl)oxirane is 3-(2,3,4,5,6-pentafluorophenyl)prop-1-ene . The most direct route to this compound involves the reaction of the previously synthesized pentafluorobenzyl bromide with a suitable three-carbon nucleophile that can install the allyl group.

A common method for this type of alkylation is the use of an organometallic reagent. Specifically, the reaction of pentafluorobenzyl bromide with allylmagnesium bromide, a Grignard reagent, provides an effective pathway to form the required carbon-carbon bond. The nucleophilic allyl group attacks the benzylic carbon, displacing the bromide and yielding the target olefin, 3-(2,3,4,5,6-pentafluorophenyl)prop-1-ene. This molecule contains the necessary terminal double bond for the subsequent epoxidation step.

Epoxidation Strategies for the Synthesis of this compound

With the olefin precursor in hand, the final and critical step is the formation of the oxirane ring. This can be accomplished through several distinct epoxidation methods, including direct oxidation with peroxy acids, a two-step halohydrin formation and cyclization, or through advanced asymmetric approaches to achieve enantiomeric purity.

The direct epoxidation of an alkene using a peroxy acid is a widely used and reliable method for synthesizing epoxides. youtube.comyoutube.com The reaction proceeds through a concerted mechanism, often referred to as the "Prilezhaev reaction" or the "butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the alkene in a single step. youtube.comyoutube.com

A commonly employed reagent for this transformation is meta-Chloroperoxybenzoic acid (m-CPBA). wikipedia.org The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (CH2Cl2). The electron-withdrawing nature of the pentafluorophenyl group in the substrate can decrease the nucleophilicity of the double bond, potentially slowing the reaction compared to electron-rich alkenes. However, the epoxidation of fluorinated olefins is well-documented. For instance, the epoxidation of pentafluorophenylethylene to its corresponding epoxide has been achieved in high yield (85%) using a specialized fluorine-water-acetonitrile system. lookchem.com More modern, catalytic methods using hydrogen peroxide as the primary oxidant in the presence of a ketone catalyst, such as 2,2,2-trifluoroacetophenone (B138007), also provide an efficient and environmentally friendly alternative. acs.org

Table 1: Reagents for Peroxy Acid-Mediated Epoxidation

| Reagent/System | Role | Typical Solvent | Reference |

|---|---|---|---|

| m-CPBA | Stoichiometric Oxidant | CH2Cl2, CHCl3 | wikipedia.org |

| Peroxyacetic acid | Stoichiometric Oxidant | Acetic Acid | nih.gov |

| H2O2 / 2,2,2-Trifluoroacetophenone | Catalytic System | t-BuOH / H2O | acs.org |

| F2-H2O-CH3CN | Oxidizing Reagent System | CH3CN / CH2Cl2 | lookchem.com |

An alternative to direct epoxidation is a two-step sequence involving the formation of a halohydrin intermediate followed by a base-induced intramolecular cyclization. masterorganicchemistry.comlibretexts.org

In the first step, the olefin precursor is treated with a halogen (e.g., bromine, Br2, or chlorine, Cl2) in the presence of water. youtube.com This reaction proceeds via a cyclic halonium ion intermediate. Water acts as a nucleophile, attacking the more substituted carbon of the bridged intermediate, leading to the anti-addition of the halogen and a hydroxyl group across the double bond. masterorganicchemistry.comlibretexts.org This yields a halohydrin, in this case, 1-halo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-ol.

In the second step, the halohydrin is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). youtube.comyoutube.com The base deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon and displacing the halide to form the three-membered epoxide ring. youtube.com This ring closure requires the hydroxyl and the halogen to be in an anti-periplanar conformation. youtube.com

Table 2: Reagents for Halohydrin Route to Epoxides

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| 1. Halohydrin Formation | Br2 / H2O or NBS / H2O | Adds -Br and -OH across the alkene | youtube.com |

| 2. Ring Closure | NaOH or NaH | Base-induced intramolecular cyclization | youtube.comyoutube.com |

When the target epoxide is chiral, synthesizing a single enantiomer is often desired. This is achieved through asymmetric epoxidation, which employs chiral catalysts or reagents to control the stereochemical outcome of the reaction.

One of the most famous methods is the Sharpless-Katsuki epoxidation , which is highly effective for the enantioselective epoxidation of allylic alcohols using a titanium-tartrate complex as the catalyst. wikipedia.orgthieme-connect.de While the direct precursor to this compound is an unfunctionalized olefin rather than an allylic alcohol, the principles of the Sharpless epoxidation have been foundational to the field.

For unfunctionalized olefins like 3-(2,3,4,5,6-pentafluorophenyl)prop-1-ene, the Jacobsen-Katsuki epoxidation is a more suitable method. This reaction utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) or iodosylbenzene. lookchem.com This approach has proven effective for the asymmetric epoxidation of styrene (B11656) derivatives and other unfunctionalized alkenes, often yielding high enantiomeric excess. lookchem.com

Another powerful strategy involves the use of chiral dioxiranes , which are generated in situ from a chiral ketone and a strong oxidant like Oxone (potassium peroxymonosulfate). Fructose-derived ketones have been successfully used as catalysts for the asymmetric epoxidation of various olefins, including fluoroolefins, achieving high enantioselectivity (up to 93% ee). researchgate.net This method is particularly relevant given the fluorinated nature of the substrate.

Table 3: Comparison of Asymmetric Epoxidation Methods

| Method | Catalyst Type | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)4 / Chiral Tartrate | Allylic Alcohols | Predictable facial selectivity based on tartrate chirality. | thieme-connect.de |

| Jacobsen Epoxidation | Chiral (salen)Mn(III) Complex | cis-Disubstituted & Unfunctionalized Olefins | Effective for non-functionalized alkenes; robust catalyst. | lookchem.com |

| Chiral Dioxirane Epoxidation | Chiral Ketone / Oxone | Various Olefins (incl. fluorinated) | Metal-free; effective for electron-deficient olefins. | researchgate.netnih.gov |

Advanced Synthetic Techniques and Optimization for Yield and Selectivity

The introduction of the electron-withdrawing pentafluorobenzyl group presents unique challenges in the epoxidation of the corresponding alkene precursor, 3-(2,3,4,5,6-pentafluorobenzyl)prop-1-ene. Traditional epoxidation methods may suffer from low reactivity and the formation of undesired byproducts. Consequently, advanced catalytic systems and the fine-tuning of reaction parameters are crucial for achieving high yields and excellent selectivity.

One of the most promising approaches for the synthesis of fluorinated epoxides is phase-transfer catalysis (PTC) . This technique is particularly well-suited for reactions involving reactants that are soluble in different, immiscible phases, a common scenario in the epoxidation of non-polar organic substrates with aqueous oxidizing agents. In the context of synthesizing this compound, a phase-transfer catalyst facilitates the transfer of the oxidizing species from the aqueous phase to the organic phase where the alkene is present, thereby accelerating the reaction rate. core.ac.uk

The choice of catalyst, oxidizing agent, solvent, and temperature are all critical parameters that can be optimized to enhance the yield and selectivity of the epoxidation reaction.

Catalytic Systems and Oxidizing Agents

A variety of catalytic systems have been explored for the epoxidation of electron-deficient alkenes. For the synthesis of this compound, the selection of an appropriate catalyst and oxidant is paramount.

Table 1: Comparison of Catalytic Systems for Epoxidation of Allylic Compounds

| Catalyst System | Oxidizing Agent | Typical Substrates | Key Advantages | Potential for this compound Synthesis |

| Quaternary Ammonium Salts (e.g., Aliquat 336) | Sodium Hypochlorite (NaOCl) | Electron-deficient alkenes, Allylic alcohols | Mild reaction conditions, Commercially available and inexpensive reagents | High potential due to the electron-withdrawing nature of the pentafluorobenzyl group. researchgate.netrsc.org |

| Divanadium-substituted phosphotungstate | Hydrogen Peroxide (H₂O₂) | Electron-deficient alkenes | High catalytic activity, Chemoselective oxidation | Potentially effective, offering a "green" oxidant. nih.gov |

| Chiral Phase-Transfer Catalysts | Sodium Hypochlorite (NaOCl) | Allylic alcohols | Enantioselective epoxidation | Could be adapted for the asymmetric synthesis of the target oxirane. rsc.orgnih.gov |

| Polyfluoroalkyl Ketones | Hydrogen Peroxide (H₂O₂) | Various mono-, di-, and trisubstituted olefins | "Green" oxidant, High to quantitative yields | A viable organocatalytic approach. acs.org |

The epoxidation of fluorinated olefins using sodium hypochlorite under phase-transfer catalysis conditions has been shown to be an effective method for producing the corresponding epoxides. researchgate.net This suggests that a similar approach for 3-(2,3,4,5,6-pentafluorobenzyl)prop-1-ene could be highly successful. The electron-withdrawing nature of the pentafluorophenyl group makes the double bond electron-deficient, a characteristic that aligns well with the reactivity profile of this synthetic strategy.

Furthermore, the use of hydrogen peroxide as the oxidant, catalyzed by species such as divanadium-substituted phosphotungstate, offers a more environmentally benign alternative. nih.gov Such systems have demonstrated high efficacy in the epoxidation of various electron-deficient alkenes. Organocatalysis, employing catalysts like 2,2,2-trifluoroacetophenone with hydrogen peroxide, also presents a promising and sustainable route. acs.org

Optimization of Reaction Parameters

To maximize the yield and selectivity for this compound, a systematic optimization of reaction parameters is essential.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Range of Investigation | Expected Impact on Yield and Selectivity |

| Solvent | Dichloromethane, Toluene, Acetonitrile (B52724), Biphasic systems | Solvent polarity can influence the solubility of reactants and the catalyst, affecting reaction rates and selectivity. |

| Temperature | 0 °C to Room Temperature | Lower temperatures often favor higher selectivity by minimizing side reactions, though reaction rates may be slower. |

| Catalyst Loading | 1 mol% to 10 mol% | Sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can lead to increased costs and potential side reactions. |

| Oxidant Stoichiometry | 1 to 2 equivalents | A slight excess of the oxidant can drive the reaction to completion, but a large excess may lead to over-oxidation or other side reactions. |

| pH of Aqueous Phase | Basic to Neutral | For reactions using hypochlorite, maintaining an appropriate pH is crucial for the stability of the oxidant and the catalyst. |

By carefully controlling these parameters, it is possible to significantly improve the efficiency of the synthesis. For instance, in related epoxidations of electron-deficient alkenes, the choice of solvent has been shown to have a substantial effect on the outcome of the reaction. Similarly, adjusting the temperature can provide a balance between reaction speed and the suppression of unwanted byproducts.

Reactivity and Reaction Mechanisms of 2,3,4,5,6 Pentafluorobenzyl Oxirane

Ring-Opening Reaction Pathways of (2,3,4,5,6-Pentafluorobenzyl)oxirane

The principal chemical transformations involving this compound are ring-opening reactions, driven by the release of ring strain (106 kJ/mol for a typical oxetane (B1205548) ring, which is slightly less than an oxirane). researchgate.net These reactions can be broadly categorized into nucleophilic and electrophilic pathways, each exhibiting distinct mechanisms and regiochemical outcomes.

Nucleophilic Ring-Opening Reactions

Nucleophilic additions to epoxides are a cornerstone of organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. arkat-usa.orgresearchgate.net In the case of this compound, these reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the oxirane ring. libretexts.orglibretexts.org The presence of the strongly electron-withdrawing pentafluorobenzyl group enhances the electrophilicity of the ring carbons, though steric factors often dictate the site of attack.

The formation of carbon-carbon bonds via epoxide ring-opening is a valuable synthetic strategy. researchgate.netnih.gov Strong carbon nucleophiles, such as organometallic reagents and enolates, readily react with epoxides. nih.gov

Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents are powerful nucleophiles that attack the epoxide ring. youtube.commasterorganicchemistry.com The reaction with this compound is expected to follow a standard S(_N)2 pathway, where the nucleophilic carbon of the organometallic compound attacks the least sterically hindered carbon of the oxirane ring. libretexts.orgmasterorganicchemistry.com This leads to the formation of a new carbon-carbon bond and, after an aqueous workup, a secondary alcohol. The reaction of Grignard reagents with epoxides is a useful method for producing primary alcohols with two additional carbons when ethylene (B1197577) oxide is used, but with substituted epoxides like this one, it yields secondary or tertiary alcohols. libretexts.org

Enolates: Enolates, the conjugate bases of carbonyl compounds, are also effective carbon nucleophiles for epoxide opening. researchgate.netmasterorganicchemistry.comlibretexts.org The reaction involves the S(_N)2 attack of the enolate's α-carbon on the epoxide. youtube.com To generate the enolate, a strong base such as lithium diisopropylamide (LDA) is typically used, which then reacts with the epoxide. masterorganicchemistry.com This addition results in the formation of a γ-hydroxy ketone or ester after workup. researchgate.net

Table 1: Examples of Carbon Nucleophile Addition to this compound

| Nucleophile | Reagent Example | Expected Major Product |

| Organometallic | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 1-(Pentafluorophenyl)-3-methoxypropan-2-ol |

| Enolate | Lithium enolate of acetone, then H₃O⁺ | 1-Hydroxy-5-(pentafluorophenyl)pentan-4-one |

Heteroatomic nucleophiles are frequently used for epoxide ring-opening, yielding a wide array of functionalized molecules. researchgate.netnih.gov These reactions are fundamental in the synthesis of amino alcohols, diols, and other important intermediates.

Amines: Amines are effective nucleophiles that open the epoxide ring to produce β-amino alcohols. The reaction proceeds via a direct S(_N)2 attack of the nitrogen atom on an epoxide carbon. With an unsymmetrical epoxide like this compound, the amine will preferentially attack the less substituted carbon atom.

Alcohols: In the presence of a basic catalyst (e.g., sodium alkoxide), alcohols act as nucleophiles to open the epoxide ring, forming a β-hydroxy ether. libretexts.org The alkoxide attacks the less hindered carbon in an S(_N)2 fashion. libretexts.orglibretexts.org

Thiols: Thiols are excellent nucleophiles and their corresponding conjugate bases, thiolates, are even more potent. Thiolates readily open epoxide rings to furnish β-hydroxy thioethers, again with the nucleophile adding to the sterically most accessible carbon.

Table 2: Examples of Heteroatom Nucleophile Addition to this compound

| Nucleophile | Reagent Example | Expected Major Product |

| Amine | Ammonia (NH₃) | 1-Amino-3-(pentafluorophenyl)propan-2-ol |

| Alcohol | Sodium methoxide (B1231860) (NaOCH₃) in Methanol | 1-Methoxy-3-(pentafluorophenyl)propan-2-ol |

| Thiol | Sodium thiophenoxide (NaSPh) | 1-(Pentafluorophenyl)-3-(phenylthio)propan-2-ol |

Under basic or neutral conditions, the ring-opening of this compound is highly regioselective and stereoselective.

Regioselectivity: The reaction proceeds via an S(_N)2 mechanism, where steric hindrance is the dominant controlling factor. libretexts.orgyoutube.com The nucleophile will preferentially attack the terminal (C3) carbon of the oxirane, as it is a primary carbon and thus less sterically hindered than the secondary carbon (C2) attached to the pentafluorobenzyl-methyl group. libretexts.orgyoutube.com This regioselectivity leads to the formation of a single major constitutional isomer. libretexts.org

Stereoselectivity: As is characteristic of S(_N)2 reactions, the nucleophilic attack occurs from the backside relative to the carbon-oxygen bond that is breaking. libretexts.orglibretexts.org This results in an inversion of configuration at the stereocenter that is attacked. If the starting epoxide is enantiomerically pure, the product will also be stereochemically defined, with the nucleophile and the hydroxyl group in a trans relationship. nih.gov

Electrophilic Ring-Opening Reactions

In the presence of an acid catalyst, the ring-opening mechanism for epoxides changes significantly, which in turn alters the regiochemical outcome. libretexts.orgresearchgate.net

The acid-catalyzed ring-opening of this compound begins with the protonation of the epoxide oxygen. libretexts.orglibretexts.org This step creates a much better leaving group (a neutral alcohol) and activates the epoxide toward attack by even weak nucleophiles like water or alcohols. libretexts.orgresearchgate.net

The subsequent nucleophilic attack occurs at the carbon atom that can best accommodate the buildup of positive charge. libretexts.org The transition state has significant S(_N)1 character. libretexts.orglibretexts.org For this compound, the choice is between a primary carbon (C3) and a secondary carbon (C2). The secondary carbon is better able to stabilize the partial positive charge that develops as the C-O bond breaks. libretexts.orgstackexchange.com Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted C2 carbon. libretexts.orgstackexchange.com This outcome is the reverse of the regioselectivity observed under basic conditions. libretexts.orgresearchgate.net The attack still proceeds with backside stereochemistry, leading to a trans product. libretexts.orglibretexts.org

Table 3: Regioselectivity of Ring-Opening Reactions

| Conditions | Mechanism | Site of Nucleophilic Attack | Rationale |

| Basic/Neutral | S(_N)2 | Less substituted carbon (C3) | Steric hindrance dominates. youtube.comyoutube.com |

| Acidic | S(_N)1-like | More substituted carbon (C2) | Electronic effects dominate; attack occurs at the carbon that better stabilizes a partial positive charge. libretexts.orgstackexchange.com |

Lewis Acid-Promoted Transformations

The oxirane ring of this compound is susceptible to electrophilic attack, a process that is significantly enhanced by the presence of Lewis acids. Lewis acids coordinate to the oxygen atom of the epoxide, polarizing the C-O bonds and facilitating nucleophilic attack. This activation is a cornerstone of its synthetic utility, enabling a variety of transformations.

The coordination of a Lewis acid to the oxygen atom enhances the electrophilicity of the epoxide ring carbons, making them more susceptible to attack by even weak nucleophiles. A plausible general mechanism involves the initial formation of an oxonium ion intermediate upon coordination of the Lewis acid. This is followed by nucleophilic attack at one of the ring carbons, leading to the opening of the strained three-membered ring. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.

A variety of Lewis acids can be employed to promote the ring-opening of epoxides. The choice of Lewis acid can influence the reaction rate and selectivity. For instance, strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄) can lead to rapid and sometimes uncontrollable reactions, while milder Lewis acids such as zinc chloride (ZnCl₂) or indium(III) chloride (InCl₃) may offer better control and selectivity. researchgate.net

The following table illustrates the potential outcomes of Lewis acid-promoted transformations of this compound with various nucleophiles.

| Lewis Acid | Nucleophile | Product |

| BF₃·OEt₂ | H₂O | (2,3,4,5,6-Pentafluorobenzyl)glycol |

| TiCl₄ | CH₃OH | 1-Methoxy-3-(2,3,4,5,6-pentafluorobenzyl)propan-2-ol |

| ZnCl₂ | NaN₃ | 1-Azido-3-(2,3,4,5,6-pentafluorobenzyl)propan-2-ol |

| InCl₃ | Allyltrimethylsilane | 1-(2,3,4,5,6-Pentafluorobenzyl)-5-hexen-2-ol |

Catalytic Ring-Opening Reactions of the Oxirane Moiety

Catalytic ring-opening reactions provide an efficient and atom-economical approach to functionalize this compound. These reactions often proceed with high selectivity and under milder conditions compared to stoichiometric Lewis acid-promoted transformations. A range of catalysts, including transition metal complexes and organocatalysts, can be utilized.

In a typical catalytic cycle, the catalyst activates the epoxide, facilitating nucleophilic attack. For instance, a metal-based catalyst can coordinate to the epoxide oxygen, similar to a Lewis acid, thereby activating the ring. The subsequent nucleophilic attack and product formation regenerates the active catalyst, allowing it to participate in further reaction cycles.

The living ring-opening polymerization of lactones, which shares mechanistic similarities with epoxide opening, often proceeds via a coordination-insertion mechanism where the monomer carbonyl group is activated by a Lewis acidic metal center. nih.gov This principle can be extended to the ring-opening of this compound.

The following table provides examples of potential catalytic ring-opening reactions of this compound.

| Catalyst | Nucleophile | Product |

| Cr(salen)Cl | H₂O | (2,3,4,5,6-Pentafluorobenzyl)glycol |

| Co(salen) | Phenol | 1-Phenoxy-3-(2,3,4,5,6-pentafluorobenzyl)propan-2-ol |

| Y(OTf)₃ | Acetic Anhydride | 1-Acetoxy-3-(2,3,4,5,6-pentafluorobenzyl)propan-2-yl acetate |

| Ti(OiPr)₄ | Aniline | 1-Anilino-3-(2,3,4,5,6-pentafluorobenzyl)propan-2-ol |

Cycloaddition Reactions Involving the Oxirane Ring

The strained three-membered ring of this compound can participate in cycloaddition reactions, providing a direct route to five-membered heterocyclic systems. mdpi.com These reactions are of significant interest for their ability to incorporate small molecules like carbon dioxide and carbon disulfide.

The reaction of epoxides with carbon dioxide is a well-established and environmentally relevant transformation that leads to the formation of cyclic carbonates. This reaction is typically catalyzed by a variety of systems, including alkali metal halides, ionic liquids, and metal complexes. The resulting cyclic carbonate derived from this compound, namely (4-((2,3,4,5,6-pentafluorobenzyl)methyl)-1,3-dioxolan-2-one), is a valuable intermediate for the synthesis of polycarbonates and other fine chemicals.

The general mechanism involves the activation of the epoxide by a catalyst, followed by nucleophilic attack of a halide or other nucleophilic species to open the ring. The resulting alkoxide then attacks carbon dioxide, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst.

In a similar fashion to carbon dioxide, carbon disulfide can undergo cycloaddition with this compound to afford the corresponding cyclic xanthate, specifically (4-((2,3,4,5,6-pentafluorobenzyl)methyl)-1,3-dithiolan-2-one). This reaction also generally requires a catalyst to proceed efficiently. Cyclic xanthates are useful intermediates in organic synthesis, particularly in the context of radical reactions and the synthesis of sulfur-containing heterocycles.

The cycloaddition reactions of this compound with CO₂ and CS₂ are believed to proceed through a stepwise mechanism. The initial step involves the nucleophilic ring-opening of the epoxide, which is often the rate-determining step. The regioselectivity of this ring-opening is crucial in determining the final product structure. In the case of terminal epoxides like this compound, the nucleophile typically attacks the less substituted carbon atom.

Computational studies on similar [3+2] cycloaddition reactions suggest that these transformations can be polar and proceed through a one-step, asynchronous mechanism. mdpi.comresearchgate.net The analysis of frontier molecular orbitals can provide insights into the reactivity and regioselectivity of these reactions.

The following table summarizes the cycloaddition reactions of this compound.

| Reactant | Catalyst | Product |

| Carbon Dioxide (CO₂) | Tetrabutylammonium bromide (TBAB) | 4-((2,3,4,5,6-Pentafluorobenzyl)methyl)-1,3-dioxolan-2-one |

| Carbon Disulfide (CS₂) | Potassium Iodide (KI) | 4-((2,3,4,5,6-Pentafluorobenzyl)methyl)-1,3-dithiolan-2-one |

Influence of the Pentafluorobenzyl Group on Reaction Kinetics and Selectivity

The pentafluorobenzyl group exerts a significant electronic influence on the reactivity of the oxirane moiety. The highly electronegative fluorine atoms make the pentafluorobenzyl group strongly electron-withdrawing. This electronic effect has several important consequences for the reaction kinetics and selectivity of this compound.

The electron-withdrawing nature of the pentafluorobenzyl group can influence the rate of ring-opening reactions. By inductively withdrawing electron density from the oxirane ring, it can affect the stability of charged intermediates and transition states. For instance, in Lewis acid-promoted ring-opening, the electron-withdrawing group may destabilize the developing positive charge on the adjacent carbon atom in an Sₙ1-like mechanism, potentially favoring an Sₙ2-type pathway.

Furthermore, the steric bulk of the pentafluorobenzyl group can play a role in directing the regioselectivity of nucleophilic attack. In general, nucleophiles tend to attack the less sterically hindered carbon of the epoxide ring. The presence of the bulky pentafluorobenzyl group reinforces this preference for attack at the terminal carbon of the oxirane.

The influence of substituents on reaction pathways has been observed in other systems, where steric factors can dictate the outcome of competing reactions like dimerization and cycloaddition. cuny.edu Similarly, the electronic properties of substituents can determine the regioselectivity in cycloaddition reactions. researchgate.net

The following table outlines the expected influence of the pentafluorobenzyl group on various reactions of the oxirane.

| Reaction Type | Influence on Kinetics | Influence on Selectivity |

| Lewis Acid-Promoted Ring Opening | May decrease rate by destabilizing carbocationic intermediates. | Favors nucleophilic attack at the terminal carbon (Sₙ2-like). |

| Catalytic Ring Opening | Can modulate catalyst activity and turnover frequency. | Enhances regioselectivity for attack at the terminal carbon. |

| Cycloaddition with CO₂/CS₂ | May affect the rate of the initial nucleophilic ring-opening step. | Reinforces the formation of the 4-substituted cyclic carbonate/xanthate. |

Electronic Effects on Electrophilic and Nucleophilic Activation

The pentafluorophenyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the electronic environment of the adjacent oxirane ring, influencing its susceptibility to both electrophilic and nucleophilic attack.

The strong inductive effect (-I) of the C₆F₅ group significantly deactivates the aromatic ring towards electrophilic substitution, but more importantly in this context, it influences the reactivity of the benzylic carbon and, by extension, the oxirane ring. The electron-withdrawing nature of the pentafluorobenzyl group enhances the electrophilicity of the carbon atoms in the oxirane ring, making them more susceptible to nucleophilic attack. This effect is quantified by the Taft's substituent constant (σ), which for the pentafluorophenyl group has been re-estimated to be 1.50. researchgate.net A higher positive σ value indicates a stronger electron-withdrawing effect.

In nucleophilic ring-opening reactions , which typically proceed via an Sₙ2 mechanism under basic or neutral conditions, the nucleophile attacks one of the carbon atoms of the epoxide. The electron-withdrawing pentafluorobenzyl group makes both carbons of the oxirane ring more electrophilic compared to an unsubstituted alkyl oxirane. However, the attack generally occurs at the less sterically hindered carbon atom. libretexts.orglibretexts.org

Under acidic conditions , the reaction mechanism shifts towards a more Sₙ1-like character. libretexts.orgyoutube.com The epoxide oxygen is first protonated, forming a better leaving group. Subsequently, the C-O bond begins to break, leading to the development of a partial positive charge on the carbon atoms. The pentafluorobenzyl group, despite its electron-withdrawing nature, is attached to a primary carbon, which is less able to stabilize a positive charge compared to a more substituted carbon. Therefore, in the case of this compound, nucleophilic attack under acidic conditions is still expected to predominantly occur at the terminal, less substituted carbon of the oxirane ring. This is because a primary carbocation is highly unstable, and the reaction will still favor the path with the lowest activation energy, which is attack at the less hindered site.

Table 1: Electronic Properties of Substituents

| Substituent Group | Taft's Substituent Constant (σ*) | Nature of Electronic Effect |

|---|---|---|

| Pentafluorophenyl (C₆F₅) | 1.50 researchgate.net | Strong Electron-Withdrawing (-I) |

| Phenyl (C₆H₅) | +0.6 | Weak Electron-Withdrawing (-I) |

| Methyl (CH₃) | 0.0 | Weak Electron-Donating |

Steric Hindrance Considerations in Reaction Transition States

Steric hindrance plays a crucial role in determining the regioselectivity of nucleophilic attack on the oxirane ring of this compound. The bulky pentafluorobenzyl group presents a significant spatial obstacle to the approach of a nucleophile.

In Sₙ2-type reactions, the nucleophile must approach the electrophilic carbon from the backside relative to the C-O bond. libretexts.org The transition state of this reaction is highly sensitive to steric bulk around the reaction center. For this compound, the carbon atom adjacent to the pentafluorobenzyl group (C2) is significantly more sterically hindered than the terminal carbon atom (C1) of the oxirane ring. Consequently, nucleophilic attack under basic or neutral conditions will overwhelmingly favor the less hindered C1 position. libretexts.orgyoutube.com

Even under acidic conditions where electronic effects can play a more significant role, the steric hindrance of the pentafluorobenzyl group remains a dominant factor. While there might be some electronic preference for attack at the more substituted carbon in some epoxides, the sheer size of the C₆F₅CH₂- group makes the approach to the adjacent carbon (C2) energetically unfavorable. libretexts.org This ensures a high degree of regioselectivity for the formation of 1-substituted-3-(2,3,4,5,6-pentafluorobenzyl)oxy-propan-2-ols.

Table 2: Regioselectivity of Nucleophilic Ring-Opening of this compound

| Reaction Condition | Favored Site of Nucleophilic Attack | Predominant Mechanism | Rationale |

|---|---|---|---|

| Basic/Neutral | Terminal Carbon (C1) | Sₙ2-like | Steric hindrance of the pentafluorobenzyl group at C2. libretexts.orgyoutube.com |

| Acidic | Terminal Carbon (C1) | Sₙ2-like with some Sₙ1 character | Overwhelming steric hindrance at C2 outweighs electronic factors. libretexts.orglibretexts.org |

Solvation Effects and Reaction Environment Optimization

The solvent in which a reaction is conducted can have a significant impact on the reaction rate and mechanism by stabilizing or destabilizing the reactants, transition states, and products. For the ring-opening reactions of this compound, the choice of solvent is critical for optimizing the outcome.

In general, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are well-suited for Sₙ2 reactions involving charged nucleophiles. These solvents can solvate the counter-ion of the nucleophile, thereby increasing its nucleophilicity, while not participating in extensive hydrogen bonding with the nucleophile which would decrease its reactivity.

Polar protic solvents, such as water and alcohols, can also be used, particularly in acid-catalyzed reactions. In these cases, the solvent can act as both the nucleophile and the proton source. However, protic solvents can also solvate the nucleophile through hydrogen bonding, which can decrease its reactivity in Sₙ2 reactions. The rate of epoxide ring-opening can be significantly influenced by the solvent's ability to stabilize the transition state. For instance, a more polar solvent will better stabilize the charge separation that develops in the Sₙ2 transition state, potentially accelerating the reaction.

The optimization of the reaction environment may also involve the use of catalysts. For example, Lewis acids can be employed to activate the epoxide towards nucleophilic attack by coordinating to the oxygen atom, making it a better leaving group. This can be particularly useful for reactions with weak nucleophiles.

Table 3: Influence of Solvent Type on Epoxide Ring-Opening Reactions

| Solvent Type | General Effect on Sₙ2 Reactions | Example Solvents |

|---|---|---|

| Polar Aprotic | Generally accelerate Sₙ2 reactions by solvating cations and leaving the "naked" nucleophile more reactive. | DMF, DMSO, Acetonitrile |

| Polar Protic | Can slow down Sₙ2 reactions by solvating the nucleophile through hydrogen bonding, but are necessary for many acid-catalyzed reactions. | Water, Methanol, Ethanol |

| Nonpolar | Generally disfavored for reactions involving charged species due to poor stabilization of intermediates and transition states. | Hexane, Toluene |

Polymerization of 2,3,4,5,6 Pentafluorobenzyl Oxirane

Ring-Opening Polymerization (ROP) Strategies for Poly((2,3,4,5,6-Pentafluorobenzyl)oxirane)

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate. researchgate.net For this compound, an epoxide, the strained three-membered ring provides the thermodynamic driving force for polymerization. researchgate.net Both cationic and anionic methods can be employed to initiate this process, each with distinct initiator systems and mechanistic pathways.

Cationic Ring-Opening Polymerizationrsc.org

Cationic ring-opening polymerization (CROP) of epoxides is initiated by electrophilic species, such as protic acids or Lewis acids, which activate the monomer towards nucleophilic attack by another monomer or the growing polymer chain. rsc.org The presence of the electron-withdrawing pentafluorobenzyl group is expected to influence the reactivity of the oxirane ring in CROP.

The initiation of CROP of oxiranes typically involves the protonation of the epoxide oxygen by a strong acid or the coordination of the oxygen to a Lewis acid. wikipedia.orgcnrs.fr This initial step generates a highly reactive tertiary oxonium ion. Propagation then proceeds via a nucleophilic attack of a monomer molecule on one of the carbon atoms of the activated, ring-opened initiator.

Common initiator systems for the CROP of epoxides include:

Protic Acids: Strong acids like trifluoromethanesulfonic acid (TfOH) can directly protonate the oxirane ring. cnrs.fr

Lewis Acids: Compounds such as boron trifluoride (BF₃), aluminum trichloride (B1173362) (AlCl₃), and tin tetrachloride (SnCl₄) are effective initiators, often in the presence of a co-initiator like water or alcohol. wikipedia.org

Onium Salts: Stable salts like iodonium (B1229267) or sulfonium (B1226848) salts with non-nucleophilic counterions (e.g., SbF₆⁻, PF₆⁻) can also initiate polymerization. researchgate.net The non-nucleophilic nature of the counterion is crucial to prevent premature termination of the growing polymer chain. semanticscholar.org

The general mechanism for the Lewis acid-catalyzed CROP of an oxirane is depicted below:

Initiation: Oxirane + Lewis Acid ⇌ Activated Monomer Complex

Propagation: Activated Monomer Complex + n(Oxirane) → Polyether Chain

Table 1: General Influence of Solvent Properties on Cationic Ring-Opening Polymerization

| Solvent Property | Potential Effect on CROP |

|---|---|

| Polarity | Can stabilize ionic species, potentially increasing the rate of polymerization. |

| Nucleophilicity | May compete with the monomer, leading to termination or chain transfer. |

| Coordinating Ability | Can solvate the initiator and propagating species, affecting their reactivity. |

This table presents general trends and the specific effects on the polymerization of this compound would require experimental investigation.

Anionic Ring-Opening Polymerizationresearchgate.net

Anionic ring-opening polymerization (AROP) of epoxides is initiated by nucleophiles, such as hydroxides, alkoxides, or organometallic compounds. du.edu.eg The electron-withdrawing nature of the pentafluorobenzyl group in this compound is expected to make the oxirane ring more susceptible to nucleophilic attack, potentially favoring anionic polymerization.

Strong bases are common initiators for the AROP of epoxides. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide, which then serves as the propagating species.

Examples of base initiators include:

Alkali metal hydroxides (e.g., KOH, NaOH)

Alkoxides (e.g., potassium tert-butoxide)

Organometallic reagents (e.g., alkyllithiums, Grignard reagents)

The general mechanism involves the nucleophilic attack of the initiator on the epoxide, followed by the sequential addition of monomer units to the growing alkoxide chain end.

Coordination-based anionic polymerization offers a more controlled approach to the AROP of epoxides, often leading to polymers with well-defined molecular weights and narrow molecular weight distributions. These systems typically involve metal complexes that coordinate the monomer before the nucleophilic attack.

Examples of coordination-based initiator systems include:

Alkali Metal-Based Systems: Systems like potassium naphthalenide can initiate polymerization through an electron transfer mechanism. researchgate.net

Aluminum and Zinc Complexes: Porphyrin complexes of aluminum and zinc are known to be effective for the living polymerization of epoxides.

Lanthanide Complexes: Certain lanthanide-based initiators have also been shown to mediate the controlled polymerization of oxiranes.

The mechanism in these systems often involves the coordination of the epoxide to the metal center, which activates the monomer and facilitates a controlled insertion into the metal-alkoxide bond of the growing chain.

Table 2: Comparison of Potential Cationic and Anionic ROP Strategies

| Feature | Cationic Ring-Opening Polymerization | Anionic Ring-Opening Polymerization |

|---|---|---|

| Initiators | Protic acids, Lewis acids, Onium salts | Strong bases, Organometallics, Coordination complexes |

| Propagating Species | Oxonium ion | Alkoxide anion |

| Potential Influence of Pentafluorobenzyl Group | May decrease the basicity of the oxirane oxygen, potentially affecting initiation. | Electron-withdrawing nature may activate the ring towards nucleophilic attack. |

| Control over Polymer Architecture | Can be challenging due to side reactions like chain transfer. | Coordination systems can offer excellent control, leading to living polymerization. |

This table provides a general comparison, and the specific outcomes for this compound would depend on the precise reaction conditions.

Coordination Polymerization for Controlled Architectures

Coordination polymerization stands out as a powerful method for synthesizing polymers with well-defined structures from monomers like this compound. This technique utilizes metal complexes as initiators or catalysts to control the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Metal Complex Initiators and Catalyst Systems

The choice of the metal complex initiator is critical in the coordination ring-opening polymerization of oxiranes. Various metal-based systems have been explored for the polymerization of substituted epoxides, offering a pathway to control the polymer's architecture. While specific data for this compound is not extensively documented in publicly available literature, general principles from related functionalized oxiranes can be extrapolated.

Anionic and coordination polymerization of glycidyl (B131873) ethers often employ initiators based on alkali metals, alkaline earth metals, and transition metals. For instance, systems involving cesium fluoride (B91410) have been shown to effectively catalyze the controlled polymerization of alkyl glycidyl ethers. acs.org The mechanism often involves the formation of an active species that can initiate the ring-opening of the oxirane monomer.

Organoaluminum compounds have also been investigated as initiators for the ring-opening polymerization of epoxides. These catalysts can promote a controlled, living anionic mechanism that is tolerant of various functional groups. researchgate.net Similarly, titanium-based catalysts are known to be effective for the ring-opening polymerization of cyclic esters and could potentially be adapted for fluorinated oxiranes. ethernet.edu.et The high electronegativity of the fluorine atoms in this compound can influence the monomer's reactivity and its interaction with the metal center of the catalyst.

A summary of potential catalyst systems for the polymerization of functionalized oxiranes is presented below:

| Catalyst System | Monomer Type | Polymerization Characteristics |

| Aryl silyl (B83357) ether/Cesium fluoride | Alkyl glycidyl ether | Controlled polymerization, Narrow molecular weight distribution acs.org |

| Organoaluminum-based initiators | Functionalized epoxides | Controlled, living anionic mechanism researchgate.net |

| Titanium-based complexes | Cyclic esters, Epoxides | Ring-opening polymerization ethernet.edu.et |

| Zirconium-based catalysts | Epoxides, Anhydrides | Ring-opening copolymerization nih.gov |

Achieving Living Polymerization Characteristics

A key goal in polymer synthesis is to achieve living polymerization, a process devoid of termination and chain transfer reactions. This allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and the ability to form block copolymers. For the polymerization of glycidyl ethers, living anionic polymerization has been successfully demonstrated. semanticscholar.orgnih.gov This is often achieved by carefully selecting the initiator and controlling the reaction conditions to minimize side reactions.

The living nature of the polymerization of functionalized glycidyl ethers, such as (1-Adamantyl)methyl glycidyl ether, has been utilized to create well-defined polymers and block copolymers. acs.org The principles of living anionic polymerization are well-established and rely on the stability of the propagating anionic chain end. nih.gov By analogy, the coordination polymerization of this compound could potentially exhibit living characteristics with the appropriate choice of a metal complex initiator that stabilizes the growing polymer chain and prevents premature termination.

Precision Control of Poly(this compound) Architecture

The properties of a polymer are intrinsically linked to its molecular architecture. Precision control over aspects like regioregularity, stereocontrol, and the incorporation into larger copolymer structures is paramount for tailoring the final material's performance.

Regioregularity in Polymer Chain Growth

The ring-opening of an unsymmetrical oxirane, such as this compound, can occur at two different positions, leading to different constitutional isomers in the polymer chain. Regioregularity refers to the consistency of this ring-opening. In the case of substituted epoxides, nucleophilic attack can occur at either the substituted or unsubstituted carbon of the oxirane ring. harth-research-group.orgrsc.org

For anionic and coordination polymerizations, the regioselectivity is often high, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon atom. harth-research-group.org This would lead to a head-to-tail arrangement of the monomer units in the polymer chain. The specific regiochemistry in the polymerization of this compound would depend on the catalyst system and reaction conditions employed.

Stereocontrol in Polymerization (e.g., Isotactic vs. Atactic Polymers)

When a chiral monomer is polymerized, or when a prochiral monomer is polymerized to create a chiral center in the polymer backbone, the relative stereochemistry of adjacent monomer units becomes a critical architectural feature. This is known as tacticity. An isotactic polymer has all stereocenters with the same configuration, while an atactic polymer has a random arrangement.

The stereocontrol in the polymerization of substituted oxiranes is highly dependent on the nature of the catalyst. researchgate.net Chiral catalysts can be designed to selectively polymerize one enantiomer of a racemic monomer or to produce a stereoregular polymer from a prochiral monomer. For example, some catalyst systems have been shown to produce isotactic poly(propylene oxide). Achieving high levels of stereocontrol in the polymerization of this compound would likely require the use of a well-designed chiral coordination catalyst.

Synthesis of Block and Graft Copolymers Incorporating Poly(this compound) Segments

Living polymerization techniques are particularly well-suited for the synthesis of block copolymers. A living poly(this compound) chain can be used to initiate the polymerization of a second monomer, or vice versa. The synthesis of block copolymers containing poly(glycidyl ether) segments has been reported for various systems. For example, block copolymers of poly(furfuryl glycidyl ether) and poly(ethylene glycol) have been synthesized via anionic ring-opening polymerization. This demonstrates the feasibility of incorporating functionalized poly(glycidyl ether) blocks into copolymer structures.

The synthesis of block copolymers containing fluorinated segments is also an active area of research. For instance, block copolymers of poly(2,3,4,5,6-pentafluorostyrene) have been prepared by atom transfer radical polymerization (ATRP). This suggests that a poly(this compound) block could be combined with a variety of other polymer blocks to create novel materials with tailored properties.

Post-Polymerization Modification of Polymers Containing Pentafluorobenzyl Moieties

The modification of pre-formed polymers is a powerful strategy for the synthesis of functional materials. This approach allows for the introduction of a wide array of chemical functionalities onto a common polymer backbone, enabling the systematic tuning of material properties. Polymers bearing pentafluorobenzyl (PFB) groups are particularly amenable to post-polymerization modification due to the unique reactivity of the electron-deficient pentafluorophenyl ring.

Para-Fluoro Thiol Reaction (PFTR) for Side Chain Functionalization

A highly efficient and selective method for the functionalization of polymers containing PFB moieties is the para-fluoro thiol reaction (PFTR). rsc.org This reaction involves the nucleophilic aromatic substitution of the fluorine atom at the para position of the pentafluorophenyl ring with a thiol. rsc.org The high reactivity of the para-fluorine is attributed to the electron-withdrawing nature of the other fluorine atoms on the aromatic ring, which stabilizes the Meisenheimer intermediate formed during the substitution process.

The PFTR is typically carried out under mild conditions, often at room temperature, and is catalyzed by a non-nucleophilic base. rsc.org The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the para-carbon of the PFB group. rsc.org Common bases used for this purpose include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K₂CO₃). d-nb.info The reaction generally proceeds to high conversion in a short period of time. d-nb.info

A variety of thiols can be employed in the PFTR, allowing for the introduction of a diverse range of functional groups onto the polymer side chains. This includes aliphatic and aromatic thiols, as well as thiols containing other functionalities such as hydroxyl, carboxylic acid, and silane (B1218182) groups. d-nb.inforsc.org The reaction is highly selective for the para-fluorine, with no significant side reactions observed. acs.org

The progress of the PFTR can be conveniently monitored by ¹⁹F NMR spectroscopy, where the disappearance of the signal corresponding to the para-fluorine and the appearance of new signals for the modified PFB group can be observed. d-nb.info

Table 1: Reaction Conditions for the para-Fluoro Thiol Reaction (PFTR) on a Polymer with Pentafluorobenzyl Moieties

| Parameter | Condition | Source |

| Substrate | Polymer with pendant pentafluorobenzyl groups | d-nb.info |

| Nucleophile | Various aliphatic and aromatic thiols | d-nb.inforsc.org |

| Base | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃ | d-nb.info |

| Temperature | Room temperature to 45 °C | d-nb.info |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM) | rsc.orgd-nb.info |

| Reaction Time | Typically < 2 hours | d-nb.info |

| Conversion | Quantitative | d-nb.info |

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the selective modification of a molecule or material at different sites using chemically distinct and non-interfering reactions. nih.gov For polymers containing PFB groups, orthogonal functionalization strategies allow for the introduction of multiple, different functionalities in a controlled manner.

One effective strategy for the orthogonal functionalization of PFB-containing polymers involves the substitution of the para-fluorine with an azide (B81097) group. researchgate.net This reaction is typically carried out by treating the polymer with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. researchgate.net The resulting azido-functionalized polymer is a versatile intermediate that can undergo a variety of subsequent "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netrsc.org

These cycloaddition reactions are highly efficient, proceed under mild conditions, and are tolerant of a wide range of functional groups, making them ideal for the introduction of complex moieties onto the polymer side chains. nih.gov This two-step sequence—azidation followed by a click reaction—provides a powerful orthogonal approach to the PFTR, as the azide-alkyne reaction chemistry is completely compatible with the thiol-reactive PFB group.

This allows for a sequential modification approach. For instance, a portion of the PFB groups can be functionalized via PFTR, and the remaining PFB groups can be converted to azides for subsequent functionalization via click chemistry. This enables the synthesis of polymers with precisely controlled, multifunctional side chains.

Table 2: Orthogonal Functionalization via Azide Substitution and Click Chemistry

| Step | Reaction | Reagents and Conditions | Resulting Functionality | Source |

| 1 | para-Fluoro Azide Substitution | Sodium azide, DMF, elevated temperature | Pendant 4-azido-2,3,5,6-tetrafluorobenzyl groups | researchgate.net |

| 2a | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Cu(I) catalyst | 1,2,3-Triazole linkage | nih.gov |

| 2b | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained alkyne (e.g., cyclooctyne) | 1,2,3-Triazole linkage | rsc.org |

Lack of Specific Research Hinders Detailed Catalytic Analysis of this compound

An extensive review of scientific literature reveals a significant gap in the specific research concerning the catalytic transformations of this compound. Despite the broad interest in the reactivity of epoxides (oxiranes) in synthetic and polymer chemistry, detailed studies focusing on the catalytic ring-opening reactions and polymerization of this particular fluorinated compound are not available in the public domain. Consequently, a comprehensive and scientifically accurate article adhering to a detailed outline on its catalysis cannot be generated at this time.

The general field of epoxide chemistry is rich with studies on various catalytic systems. Ring-opening reactions, a cornerstone of epoxide reactivity, are frequently accomplished using a range of catalysts. Lewis acids, such as boron-based compounds and metal halides, are well-documented for their ability to activate the oxirane ring, facilitating nucleophilic attack. Similarly, the field of organocatalysis has provided numerous metal-free systems, including cooperative and chiral catalysts, for enantioselective transformations of various epoxides.

In the realm of polymer science, the ring-opening polymerization of epoxides is a fundamental process for producing polyethers. This is achieved through various catalytic methods, including both homogeneous and heterogeneous systems, which offer control over polymer architecture and properties.

However, the application and specific efficacy of these catalytic strategies—Lewis acids, organocatalysts, chiral systems, and polymerization catalysts—have not been reported for this compound. The unique electronic and steric properties conferred by the pentafluorobenzyl group would likely influence its reactivity in catalytic processes, making direct extrapolation from other, non-fluorinated or differently substituted epoxides scientifically unsound. Without dedicated research findings, any discussion of specific catalysts, reaction conditions, mechanisms, and resulting product or polymer characteristics for this compound would be purely speculative.

Therefore, the construction of a detailed article covering the specific catalytic transformations of this compound, as requested, is not feasible due to the absence of foundational research data.

Catalysis in 2,3,4,5,6 Pentafluorobenzyl Oxirane Transformations

Catalytic Systems for Cycloaddition and Derivatization Reactions

The transformation of (2,3,4,5,6-Pentafluorobenzyl)oxirane, also known as pentafluorobenzyl glycidyl (B131873) ether, into more complex chemical structures is largely dependent on catalytic processes that facilitate the opening of its strained oxirane ring. Key transformations include cycloaddition reactions, particularly with carbon dioxide, and derivatization reactions, most notably ring-opening polymerization and alcoholysis. These reactions rely on sophisticated catalytic systems that can activate the epoxide ring and control the selectivity of the transformation.

Cycloaddition Reactions with Carbon Dioxide

The cycloaddition of carbon dioxide (CO₂) to epoxides is a highly valuable reaction that converts CO₂ into useful cyclic carbonates. This process is catalyzed by a variety of systems, often featuring a Lewis acidic metal center to activate the epoxide and a nucleophilic co-catalyst to initiate the ring-opening. While studies specifically detailing this compound are not extensively documented, the catalytic systems effective for other structurally similar glycidyl ethers provide a strong precedent for its reactivity.

Bifunctional niobium complexes, for instance, have demonstrated high efficiency in catalyzing CO₂ cycloaddition with various epoxides, including several glycidyl ethers, under both high pressure and atmospheric conditions. mdpi.com These catalysts operate through a mechanism where the metal center activates the epoxide's oxygen atom, followed by a nucleophilic attack from a halide ion associated with the complex. mdpi.com This prompts the ring-opening and creates a metal alkoxide intermediate, which then incorporates CO₂ before cyclizing to form the carbonate product. mdpi.comresearchgate.net

Similarly, imidazolinium-functionalized metal complexes and certain cobalt complexes serve as efficient and recyclable catalysts for this transformation in the absence of solvents or co-catalysts. researchgate.netresearchgate.net Organocatalytic systems have also emerged as a sustainable alternative. Highly nucleophilic single-component catalysts, such as 3,4-diaminopyridines, have been shown to effectively catalyze the cycloaddition for a range of epoxides under atmospheric pressure, outperforming traditional N-nucleophiles. rsc.orgscispace.com The success of these systems with substrates like phenyl glycidyl ether and allyl glycidyl ether suggests their applicability for the fluorinated analogue. researchgate.netscispace.com

Table 1: Catalytic Systems for CO₂ Cycloaddition with Various Epoxides

| Catalyst Type | Example Catalyst | Substrates Tested (Including Glycidyl Ethers) | Typical Conditions | Key Features |

|---|---|---|---|---|

| Bifunctional Niobium Complexes | Niobium-salen complexes with halide ions | Propylene oxide, n-butyl glycidyl ether, phenyl glycidyl ether | 100 °C, 1 MPa CO₂ | High yield and selectivity; solvent-free. mdpi.com |

| Cobalt Complexes | [Co(H₂dpPzda)(NCS)₂]·CH₃OH | Epichlorohydrin (B41342), allyl glycidyl ether, propylene oxide | 90 °C, 10 bar CO₂ | Excellent performance under mild conditions. researchgate.net |

| Imidazolinium-Metal Complexes | Imidazolinium-functionalized zinc complexes | Various glycidyl ethers | 120 °C, 0.1 MPa CO₂ | Efficient and recyclable; solvent and co-catalyst free. researchgate.net |

| Organocatalysts | 3,4-diaminopyridines | 1-hexene oxide, glycidyl phenyl ether | 100 °C, 1 bar CO₂ | Single-component, halogen-free system. rsc.orgscispace.com |

Derivatization via Catalytic Ring-Opening

Derivatization of this compound primarily involves nucleophilic attack on one of the epoxide's carbon atoms, leading to the cleavage of a C-O bond. This ring-opening reaction can be catalyzed by both acids and bases to produce a range of functionalized products, including polymers and β-alkoxy alcohols.

Lewis Acid Catalysis: Lewis acids are highly effective catalysts for activating the oxirane ring towards nucleophilic attack. mdpi.com Strong Lewis acids like aluminum triflate (Al(OTf)₃) have been shown to be remarkably efficient, catalyzing the ring-opening of various epoxides by alcohols at parts-per-million (ppm) levels. researchgate.net The mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates attack by a nucleophile, such as an alcohol. This approach is used to synthesize β-hydroxy ethers. For polymerization, Lewis acids like boron trifluoride (BF₃) are used to initiate the reaction, as demonstrated in the post-polymerization modification of poly(4-vinylphenyl glycidyl ether). researchgate.net

Organocatalysis: Lewis bases can also serve as potent catalysts for the derivatization of oxiranes. Combinations of Lewis bases, such as 1-methylimidazole (1-MI), with a co-catalyst like phenyl glycidyl ether have been shown to effectively catalyze the ring-opening polymerization of ε-caprolactone. synthical.com In this system, the interaction between the Lewis base and the oxirane is believed to form a more potent catalytic species in-situ. synthical.com This dual-catalyst approach demonstrates that an oxirane can act as both a monomer and a catalytic activator, a principle that is directly applicable to the polymerization of this compound itself.

Heterometallic Catalysis: Advanced catalytic systems employing heterometallic cooperativity represent a promising frontier for ring-opening polymerization. ed.ac.uk These catalysts, which feature two different metals within a single molecular complex, can exhibit enhanced activity and selectivity compared to their homometallic counterparts. ed.ac.uk By providing multiple, distinct sites for monomer activation and nucleophilic attack, they offer precise control over the polymerization process, enabling the synthesis of well-defined polymers from cyclic ester and ether monomers.

Table 2: Catalytic Systems for Ring-Opening Derivatization of Epoxides

| Catalyst Type | Example Catalyst/System | Reaction Type | Key Features |

|---|---|---|---|

| Lewis Acid | Aluminum triflate (Al(OTf)₃) | Alcoholysis (Ring-opening with alcohols) | Extremely high efficiency (ppm levels) for a range of epoxides. researchgate.net |

| Lewis Acid | Boron trifluoride (BF₃) | Polymerization / Alcoholysis | Effective initiator for ring-opening polymerization of glycidyl ethers. researchgate.net |

| Organocatalyst System | 1-Methylimidazole / Phenyl Glycidyl Ether | Ring-Opening Polymerization | Co-catalytic system where the oxirane acts as an activator. synthical.com |

| Heterometallic Complexes | Main group/transition metal combinations (e.g., M/Ti(IV)) | Ring-Opening Polymerization | Enhanced activity and selectivity through cooperative catalysis. ed.ac.uk |

Computational Chemistry and Theoretical Studies on 2,3,4,5,6 Pentafluorobenzyl Oxirane

Mechanistic Investigations of Reaction Pathways

Theoretical investigations into the reaction pathways of (2,3,4,5,6-Pentafluorobenzyl)oxirane focus on the energetic and structural changes that occur during chemical transformations, particularly the ring-opening of the oxirane moiety.

The ring-opening of an epoxide can proceed through different mechanisms, such as SN2-type nucleophilic attack, and is influenced by reaction conditions (acidic, basic, or neutral). Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways. By calculating the potential energy surface, researchers can identify the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate.

For this compound, a nucleophilic attack on one of the oxirane carbons is a common reaction. The transition state for such a reaction would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-O bond of the epoxide ring. The geometry of the transition state provides insights into the reaction mechanism. For instance, in an SN2 reaction, the nucleophile attacks from the backside relative to the C-O bond being broken.

The energy barriers for these reactions can be calculated for different nucleophiles and under various catalytic conditions. For example, in a base-catalyzed ring-opening, the nucleophile is typically a strong anion, while in an acid-catalyzed reaction, the epoxide oxygen is first protonated, making the ring more susceptible to attack by a weaker nucleophile.

Table 1: Calculated Activation Energy Barriers for Nucleophilic Ring-Opening of a Model Epoxide

| Nucleophile | Catalyst | Activation Energy (kcal/mol) |

| OH⁻ | None (Basic) | 18.5 |

| H₂O | H₃O⁺ (Acidic) | 12.3 |

| NH₃ | None | 25.1 |

| NH₄⁺ | H₃O⁺ (Acidic) | 15.8 |

Note: These are representative values for a simple epoxide and are intended for illustrative purposes. The actual values for this compound would be influenced by the electronic effects of the pentafluorobenzyl group.

The five fluorine atoms on the benzyl group of this compound have a profound effect on its reactivity. Fluorine is a highly electronegative atom, and the pentafluorophenyl group is strongly electron-withdrawing. This has several consequences for the reaction energetics and selectivity:

Inductive Effect: The strong inductive effect of the fluorine atoms withdraws electron density from the benzyl group and, to a lesser extent, from the oxirane ring. This can make the oxirane carbons more electrophilic and thus more susceptible to nucleophilic attack.

Stabilization of Transition States: The electron-withdrawing nature of the pentafluorobenzyl group can stabilize the transition state of a nucleophilic attack, potentially lowering the activation energy barrier compared to a non-fluorinated analogue.

Regioselectivity: In cases where the oxirane ring is asymmetrically substituted, the pentafluorobenzyl group can influence the regioselectivity of the ring-opening reaction. Nucleophilic attack may be favored at the carbon atom that can better accommodate a partial positive charge in the transition state, although steric factors also play a significant role.

Electronic Structure Analysis of the Oxirane Ring and Pentafluorobenzyl Moiety

Analysis of the electronic structure of this compound provides fundamental insights into its chemical behavior. Computational methods can be used to determine properties such as molecular orbital energies, charge distributions, and electrostatic potentials.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For an epoxide, the LUMO is typically associated with the antibonding orbitals of the C-O bonds. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The electron-withdrawing pentafluorobenzyl group is expected to lower the LUMO energy of the oxirane ring, thereby enhancing its reactivity towards nucleophiles.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom. In this compound, the oxirane carbons are expected to have a significant partial positive charge, making them electrophilic centers. The fluorine atoms will carry a partial negative charge, and the carbons of the aromatic ring will be relatively electron-deficient.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, the oxygen atom of the oxirane would be a region of negative potential, while the oxirane carbons and the hydrogens of the methylene bridge would be in regions of positive potential.

Solvation Models and Solvent Effects in Reactions and Polymerization

The solvent in which a reaction is carried out can have a significant impact on reaction rates and mechanisms. Computational solvation models are used to simulate the effect of the solvent on the reacting molecules. There are two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but is computationally more demanding.

For reactions involving this compound, the choice of solvent can influence the stability of reactants, transition states, and products. Polar solvents, for example, can stabilize charged intermediates and transition states, which can accelerate ionic reactions.

In the context of polymerization, solvent effects are also crucial. The solubility of the monomer and the growing polymer chain, as well as the effect of the solvent on the propagation and termination steps, can all be influenced by the solvent. Computational models can help in understanding these effects and in selecting the optimal solvent for a desired polymerization outcome. For instance, a solvent that can effectively solvate the growing polymer chain without interfering with the active polymerization sites would be ideal.

Emerging Research Directions and Applications in Advanced Materials Science of 2,3,4,5,6 Pentafluorobenzyl Oxirane

The field of advanced materials science is continually seeking novel monomers that can impart unique and desirable properties to polymers. (2,3,4,5,6-Pentafluorobenzyl)oxirane, a highly fluorinated epoxide, is an emerging compound of significant interest. Its polymer, poly(this compound), combines the reactivity of an oxirane ring, allowing for various polymerization techniques, with the distinct characteristics of a pentafluorobenzyl group. This unique structure paves the way for the development of new materials with tailored functionalities for specialized applications.

Q & A

Q. What are the recommended analytical techniques for detecting (2,3,4,5,6-Pentafluorobenzyl)oxirane in complex matrices?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with on-fiber derivatization using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or pentafluorobenzyl bromide (PFBBr). The derivatives (e.g., PFB-oximes or thioesters) are then analyzed via gas chromatography–tandem mass spectrometry (GC–MS/MS) with electron capture detection (ECD). Key parameters include:

Q. How can researchers synthesize this compound with high purity?